N-methylazetidin-3-amine
Overview
Description
N-methylazetidin-3-amine: is a four-membered heterocyclic compound containing one nitrogen atom It is a derivative of azetidine, a class of compounds known for their significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions:
Horner–Wadsworth–Emmons Reaction: The starting material, N-Boc-azetidin-3-one, undergoes a DBU-catalyzed Horner–Wadsworth–Emmons reaction to form N-Boc-azetidin-3-ylidene acetate.
Aza-Michael Addition: The N-Boc-azetidin-3-ylidene acetate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Industrial Production Methods: Industrial production methods for N-methylazetidin-3-amine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methylazetidin-3-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
Chemistry: N-methylazetidin-3-amine is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and amino acid derivatives .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting various biological pathways .
Industry: The compound is used in the production of polymers and materials with specific properties, such as antibacterial and antimicrobial coatings .
Mechanism of Action
The mechanism of action of N-methylazetidin-3-amine involves its interaction with specific molecular targets, often through the formation of covalent bonds or hydrogen bonding. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Azetidine: A four-membered ring with a nitrogen atom, but without the methyl group.
Oxetane: A four-membered ring with an oxygen atom instead of nitrogen.
Uniqueness: N-methylazetidin-3-amine is unique due to the presence of the methyl group on the nitrogen atom, which enhances its stability and reactivity. This modification allows for a broader range of chemical reactions and applications compared to its non-methylated counterpart .
Properties
IUPAC Name |
N-methylazetidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-5-4-2-6-3-4/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPTWMKTGPWPMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435457 | |
Record name | N-methylazetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247069-31-4 | |
Record name | N-methylazetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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